![molecular formula C9H12N4OS B13109430 [6-(Propylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14133-08-5](/img/structure/B13109430.png)
[6-(Propylsulfanyl)-9h-purin-9-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(Propylsulfanyl)-9h-purin-9-yl]methanol is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Propylsulfanyl)-9h-purin-9-yl]methanol typically involves the introduction of a propylsulfanyl group to a purine derivative. One common method is the nucleophilic substitution reaction where a suitable purine precursor reacts with a propylsulfanyl reagent under controlled conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
[6-(Propylsulfanyl)-9h-purin-9-yl]methanol can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter the functional groups.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the purine core.
Aplicaciones Científicas De Investigación
[6-(Propylsulfanyl)-9h-purin-9-yl]methanol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules such as DNA or proteins.
Industry: Used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of [6-(Propylsulfanyl)-9h-purin-9-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The propylsulfanyl group can influence the binding affinity and specificity of the compound, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- [6-(Methylsulfanyl)-9h-purin-9-yl]methanol
- [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
- [6-(Butylsulfanyl)-9h-purin-9-yl]methanol
Uniqueness
[6-(Propylsulfanyl)-9h-purin-9-yl]methanol is unique due to the specific length and structure of the propylsulfanyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. The differences in the alkyl chain length can affect the compound’s solubility, stability, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
14133-08-5 |
|---|---|
Fórmula molecular |
C9H12N4OS |
Peso molecular |
224.29 g/mol |
Nombre IUPAC |
(6-propylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C9H12N4OS/c1-2-3-15-9-7-8(10-4-11-9)13(6-14)5-12-7/h4-5,14H,2-3,6H2,1H3 |
Clave InChI |
DPYSCRJBKGQGFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC=NC2=C1N=CN2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


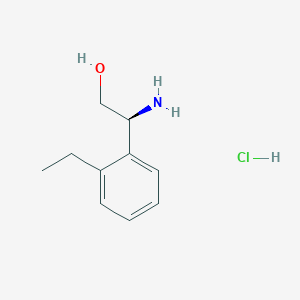
![rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13109362.png)
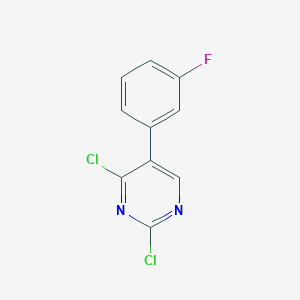

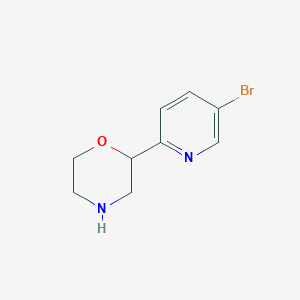

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13109378.png)


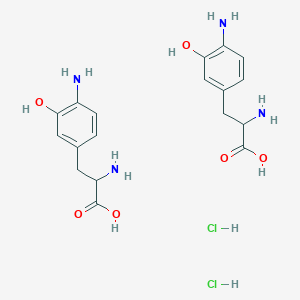
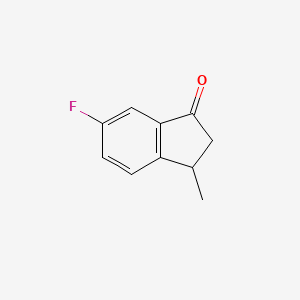
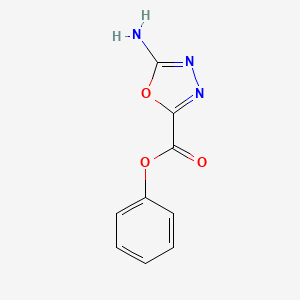
![5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13109422.png)
![(2R)-2-[(Benzylsulfonyl)amino]propanoic acid](/img/structure/B13109427.png)
